

structure-activity relationship (SAR) studies of 5-isopropyl-1H-pyrazol-3-amine analogs

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Compound of Interest

Compound Name: 5-isopropyl-1H-pyrazol-3-amine

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Comparative Guide to 5-Isopropyl-1H-pyrazol-3-amine Analogs as Kinase Inhibitors

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel pyrazole analogs, focusing on their potential as kinase inhibitors. The data presented here is primarily based on a study of 4-substituted pyrazole derivatives designed as inhibitors of Aurora kinase A, a key regulator of cell division and a target in cancer therapy.

Data Presentation: Inhibitory Activity of Pyrazole Analogs

The following table summarizes the in vitro inhibitory activity of a series of novel pyrazole analogs against Aurora-A kinase and their cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-231). The data highlights how modifications to the pyrazole scaffold influence their biological activity.

Compound ID	R	Aurora-A Kinase IC50 (μM)[1]	MCF-7 GI50 (μM)[1]	MDA-MB-231 GI50 (μM)[1]
5a	Phenyl	>10	11.23	10.19
5b	4-Fluorophenyl	5.34	8.34	7.89
5c	4-Chlorophenyl	4.87	6.78	6.54
5d	4-Bromophenyl	3.12	4.56	4.32
5e	4-Nitrophenyl	1.12	0.87	0.63
5f	4-Methylphenyl	6.12	9.12	8.98
5g	4-Methoxyphenyl	7.01	9.87	9.54
5h	Imidazolyl	0.78	0.12	0.21
Alisertib (Standard)	-	3.36	-	-
Imatinib (Standard)	-	-	16.08	10.36

Structure-Activity Relationship (SAR) Summary:

- Substitution at the 4-position of the pyrazole ring significantly impacts activity. The unsubstituted phenyl analog (5a) showed weak activity.[1]
- Electron-withdrawing groups enhance potency. Analogs with nitro (5e) and halogen (5b, 5c, 5d) substituents at the para-position of the phenyl ring displayed increased inhibitory activity against Aurora-A kinase and cancer cell lines.[1]
- The imidazole-substituted analog (5h) exhibited the highest potency, with an IC50 value of 0.78 μM against Aurora-A kinase, which is more potent than the standard inhibitor Alisertib. [1] This suggests that the imidazole moiety may form favorable interactions within the kinase's active site.[1]

- Electron-donating groups, such as methyl (5f) and methoxy (5g), led to a decrease in activity compared to the electron-withdrawing groups.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Aurora-A Kinase Inhibition Assay[\[1\]](#)

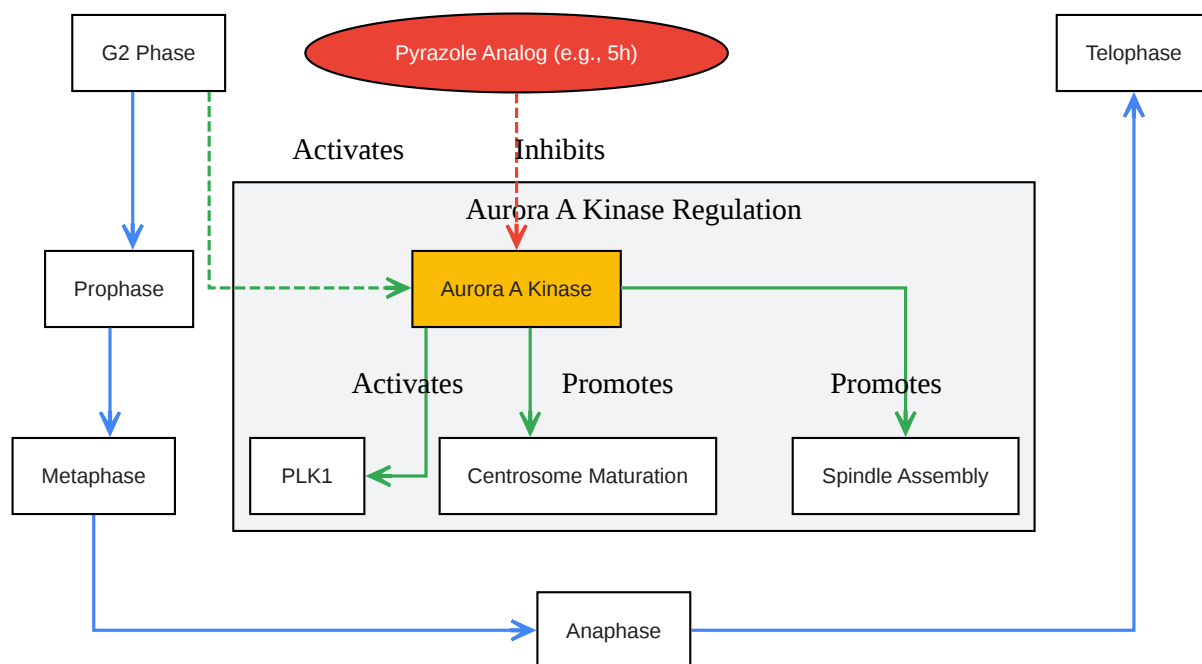
- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized pyrazole analogs against Aurora-A kinase.
- Methodology:
 - The kinase assay was performed using the ADP-Glo™ Kinase Assay kit.
 - A reaction mixture containing Aurora-A kinase, a specific substrate peptide, and ATP in a kinase buffer was prepared.
 - The test compounds were added to the reaction mixture at varying concentrations.
 - The reaction was incubated at 30°C for 60 minutes.
 - Following incubation, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.
 - The Kinase Detection Reagent was then added to convert the generated ADP back to ATP, which is subsequently used by luciferase to generate a luminescent signal.
 - The luminescence, which is proportional to the amount of ADP produced and inversely proportional to the kinase activity, was measured using a plate reader.
 - IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

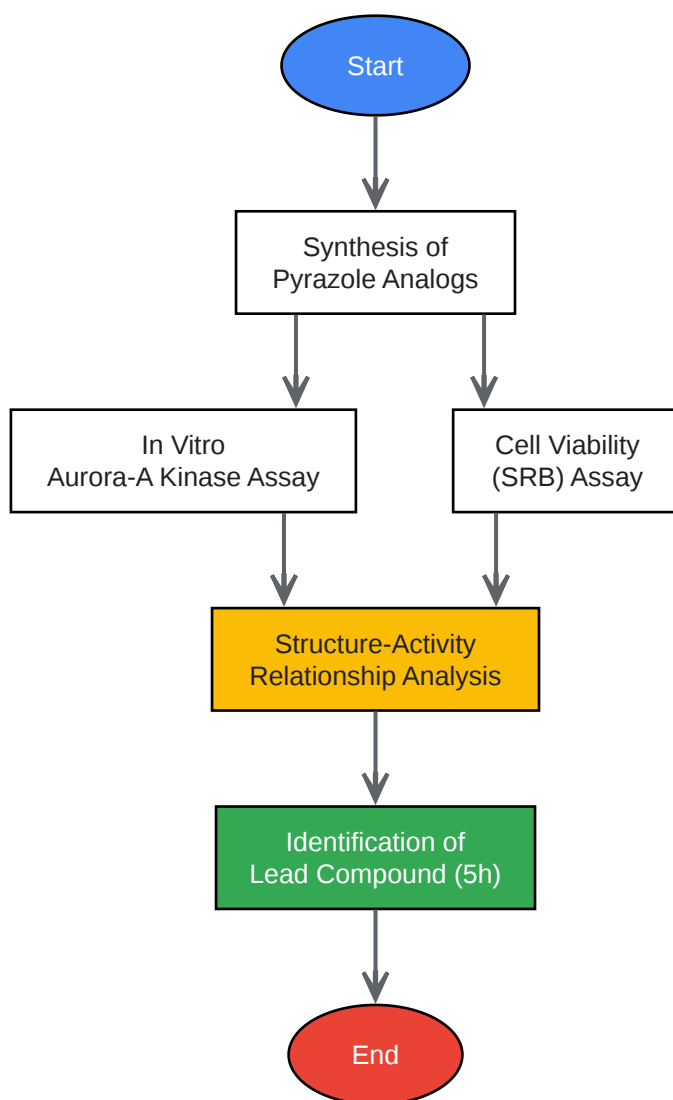
2. Cell Viability (SRB) Assay[\[1\]](#)

- Objective: To evaluate the cytotoxic effects of the pyrazole analogs on MCF-7 and MDA-MB-231 human breast cancer cell lines.
- Methodology:
 - Cancer cells were seeded in 96-well plates and allowed to attach overnight.
 - The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
 - After the incubation period, the cells were fixed with trichloroacetic acid (TCA).
 - The fixed cells were stained with Sulforhodamine B (SRB) dye.
 - The unbound dye was washed away, and the protein-bound dye was solubilized with a Tris buffer.
 - The absorbance was measured at 510 nm using a microplate reader.
 - The GI50 (Growth Inhibition 50) values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora A kinase signaling pathway and the general experimental workflow for evaluating the synthesized pyrazole inhibitors.





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References

- 1. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

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